Cas no 1171920-41-4 (2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine)
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
- 2-{[(tert-butyldimethylsilyl)oxy]methyl}-6-(trimethylsilyl)furo[3,2-b]pyridine
- A-6080
- AC1Q1LJ5
- AG-A-27138
- AK-55702
- CTK5J2228
- CS-0441632
- AKOS015837785
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine, AldrichCPR
- WWB92041
- 1171920-41-4
- MFCD12922785
- 2-(tert-Butyldimethylsilyloxymethyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
- tert-butyl-dimethyl-[(6-trimethylsilylfuro[3,2-b]pyridin-2-yl)methoxy]silane
- 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine
- DTXSID40674087
- 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine
-
- MDL: MFCD12922785
- Inchi: 1S/C17H29NO2Si2/c1-17(2,3)22(7,8)19-12-13-9-15-16(20-13)10-14(11-18-15)21(4,5)6/h9-11H,12H2,1-8H3
- InChI Key: IVHXBVMEXOGGSN-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C(C)(C)C)OCC1=CC2=C(C=C(C=N2)[Si](C)(C)C)O1
Computed Properties
- Exact Mass: 335.17368224g/mol
- Monoisotopic Mass: 335.17368224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 387
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.3Ų
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- HazardClass:IRRITANT
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B942940-10mg |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B942940-50mg |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B942940-100mg |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001163-1G |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | Aldrich | 1G |
¥8753.36 | 2022-02-24 | |
| Matrix Scientific | 048432-250mg |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 250mg |
$342.00 | 2021-06-27 | ||
| abcr | AB263559-1 g |
2-(tert-Butyldimethylsilyloxymethyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 1 g |
€891.00 | 2023-07-20 | ||
| abcr | AB263559-1g |
2-(tert-Butyldimethylsilyloxymethyl)-6-(trimethylsilyl)furo[3,2-b]pyridine; . |
1171920-41-4 | 1g |
€891.00 | 2025-02-20 | ||
| Chemenu | CM205423-1g |
2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 95% | 1g |
$*** | 2023-04-03 | |
| Ambeed | A852090-1g |
2-(((tert-Butyldimethylsilyl)oxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 95+% | 1g |
$1157.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512299-1g |
2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine |
1171920-41-4 | 98% | 1g |
¥8005.00 | 2024-08-09 |
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine Suppliers
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine
2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine: A Comprehensive Overview
The compound 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine (CAS No. 1171920-41-4) is a highly specialized organic molecule with significant applications in modern organic synthesis and materials science. This compound is characterized by its unique structure, which incorporates both tert-butyl dimethylsilyl (TBS) and trimethylsilyl (TMS) protecting groups, making it a valuable intermediate in the synthesis of complex molecules. The furo3,2-bpyridine core further enhances its versatility, enabling it to serve as a building block in the construction of bioactive compounds and advanced materials.
Recent advancements in the field of silylation chemistry have underscored the importance of this compound in protecting reactive functionalities during organic synthesis. The TBS group, in particular, is renowned for its stability under harsh reaction conditions, making it an ideal choice for protecting hydroxyl groups in multi-step synthesis. Similarly, the TMS group provides additional functionality by introducing silicon-based moieties that can be selectively removed under specific conditions. These features make 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine a cornerstone in the development of intricate molecular architectures.
The furo3,2-bpyridine framework is a fused bicyclic system that combines the aromaticity of pyridine with the reactivity of furan. This unique combination allows the compound to participate in various types of cross-coupling reactions, such as Stille coupling and Suzuki coupling, which are pivotal in modern organic synthesis. Recent studies have demonstrated that this compound can be effectively utilized as a precursor for constructing heterocyclic frameworks with potential applications in drug discovery and materials science.
In terms of synthetic methodology, the preparation of 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine typically involves a multi-step process that includes silylation reactions and cyclization steps. The use of silylating agents such as TBSCl and TMSCl ensures the selective protection of hydroxyl groups while maintaining the integrity of the furo3,2-bpyridine core. Researchers have also explored alternative routes to optimize the synthesis process, including microwave-assisted synthesis and continuous flow chemistry, which have shown promise in improving reaction efficiency and scalability.
The application of this compound extends beyond traditional organic synthesis. Recent investigations have highlighted its potential as a precursor for synthesizing bioactive molecules with anti-cancer and anti-inflammatory properties. For instance, derivatives of this compound have been shown to exhibit selective inhibition against certain enzymes involved in disease pathways. Additionally, its silicon-based functionalities make it an attractive candidate for applications in organometallic chemistry and catalysis.
From an analytical perspective, the compound's structure lends itself well to various spectroscopic techniques such as NMR spectroscopy and mass spectrometry, enabling precise characterization and structural elucidation. Researchers have also employed computational methods to study the electronic properties and reactivity of this compound, providing valuable insights into its behavior under different reaction conditions.
In conclusion, 2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine (CAS No. 1171920-41-4) stands out as a versatile and indispensable molecule in contemporary organic chemistry. Its unique combination of silyl protecting groups and a fused bicyclic framework positions it as a key intermediate in the synthesis of complex molecules with diverse applications. As research continues to uncover new synthetic strategies and functional applications for this compound, its role in advancing chemical science is expected to grow significantly.
1171920-41-4 (2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo3,2-bpyridine) Related Products
- 1171920-47-0(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-ol)
- 1171920-30-1(2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro3,2-bpyridine)
- 1171920-61-8((2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)methanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)